molecular formula C15H26N6O B7061196 N-methyl-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide

N-methyl-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide

Cat. No.: B7061196
M. Wt: 306.41 g/mol
InChI Key: JBPGDFFGWKKEOM-UHFFFAOYSA-N
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Description

N-methyl-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1,5-diazabicyclo[322]nonane-6-carboxamide is a complex organic compound featuring a triazole ring, a diazabicyclo structure, and a carboxamide group

Properties

IUPAC Name

N-methyl-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N6O/c1-12(2)21-11-16-17-14(21)10-18(3)15(22)13-9-19-5-4-6-20(13)8-7-19/h11-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPGDFFGWKKEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1CN(C)C(=O)C2CN3CCCN2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and acyl halides under acidic conditions.

    Attachment of the Diazabicyclo Structure: The diazabicyclo[3.2.2]nonane moiety is introduced through a nucleophilic substitution reaction, often using a suitable diazabicyclo precursor.

    Methylation and Carboxamide Formation: The final steps involve methylation of the nitrogen atom and formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diazabicyclo structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted diazabicyclo derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology

Biologically, the compound can act as a ligand in binding studies, helping to elucidate the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its triazole ring is known for its bioactivity, making it a candidate for developing new therapeutic agents.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism by which N-methyl-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the diazabicyclo structure provides rigidity and spatial orientation. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide
  • N-methyl-N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide

Uniqueness

Compared to similar compounds, N-methyl-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide is unique due to the presence of the propan-2-yl group on the triazole ring. This substitution can significantly alter its chemical reactivity and biological activity, making it a distinct entity in its class.

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